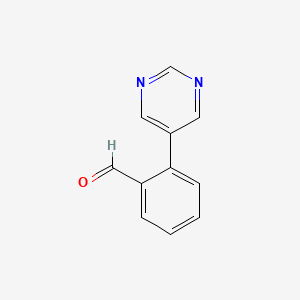

2-(Pyrimidin-5-yl)benzaldehyde

Overview

Description

2-(Pyrimidin-5-yl)benzaldehyde is an organic compound with the empirical formula C11H9N2O . It is used as a temporary directing group (TDG) to assist as a co-catalyst for metal-catalyzed C-H functionalization .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-5-yl)benzaldehyde involves the use of an auxiliary compound to control site selectivity in C-H functionalization . This compound is covalently bonded to the compound of interest and must be removed after functionalization .Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-5-yl)benzaldehyde is characterized by the presence of a pyrimidinyl group attached to a benzaldehyde group .Chemical Reactions Analysis

As a temporary directing group (TDG), 2-(Pyrimidin-5-yl)benzaldehyde assists in metal-catalyzed C-H functionalization . This process often involves the use of an auxiliary compound to control site selectivity .Physical And Chemical Properties Analysis

2-(Pyrimidin-5-yl)benzaldehyde is a powder or chunky solid with a melting point of 119-120 °C . It has a molecular weight of 185.20 g/mol . It should be stored at a temperature of -20°C .Scientific Research Applications

Temporary Directing Group (TDG) in Metal Catalyzed C-H Functionalization

“2-(Pyrimidin-5-yl)benzaldehyde” is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . In C-H functionalization, an auxiliary compound is often used to control site selectivity. These are traditionally covalently bonded to the compound of interest and must subsequently be removed after functionalization, like a typical protecting group .

Site Selectivity Promoter

To simplify the process of C-H functionalization, “2-(Pyrimidin-5-yl)benzaldehyde” is one of a series of temporary directing groups developed that promote site selectivity without the inclusion of additional synthetic steps .

Meta Directed C-H Functionalization

“2-(Pyrimidin-5-yl)benzaldehyde” is an effective TDG for meta directed C-H functionalization of amine substituted target compounds, with high selectivity .

Mechanism of Action

Target of Action

The primary target of 2-(Pyrimidin-5-yl)benzaldehyde is the C-H bond in organic compounds . This compound acts as a temporary directing group (TDG) , assisting as a co-catalyst for metal-catalyzed C-H functionalization .

Mode of Action

2-(Pyrimidin-5-yl)benzaldehyde interacts with its targets by controlling site selectivity during C-H functionalization . It is covalently bonded to the compound of interest and must be removed after functionalization, similar to a typical protecting group . This compound is an effective TDG for meta-directed C-H functionalization of amine-substituted target compounds, with high selectivity .

Biochemical Pathways

It is known that this compound plays a crucial role in theC-H functionalization process , which is a fundamental reaction in organic chemistry and is involved in various biochemical pathways .

Pharmacokinetics

It is known that this compound is a solid at room temperature and has a melting point of 119-120 °c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of 2-(Pyrimidin-5-yl)benzaldehyde’s action is the selective functionalization of the C-H bond in organic compounds . This can lead to the formation of new compounds with different properties, which can be useful in various chemical reactions and processes .

Action Environment

The action of 2-(Pyrimidin-5-yl)benzaldehyde can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that temperature can affect its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

2-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBEALHNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396710 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)benzaldehyde | |

CAS RN |

640769-71-7 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

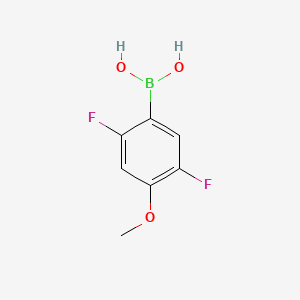

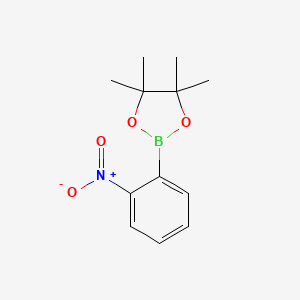

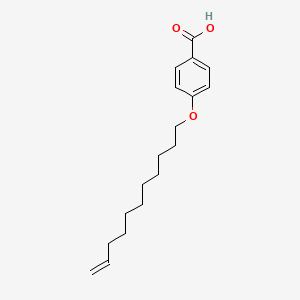

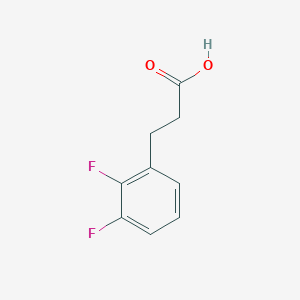

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)